2-Fluoro-4-(trifluoromethyl)pyrimidine
Overview
Description
2-Fluoro-4-(trifluoromethyl)pyrimidine is a chemical compound with the empirical formula C5H2F4N2 . It is used as a reactant in the preparation of aminopyridines through amination reactions . It also serves as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Synthesis Analysis
The synthesis of 2-Fluoro-4-(trifluoromethyl)pyrimidine involves various chemical reactions . It is used as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(trifluoromethyl)pyrimidine is represented by the SMILES stringFc1cc(ccn1)C(F)(F)F
. The InChI key for this compound is DFNQBXZKPUBEIX-UHFFFAOYSA-N
. The molecular weight of this compound is 166.08 . Chemical Reactions Analysis
2-Fluoro-4-(trifluoromethyl)pyrimidine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-4-(trifluoromethyl)pyrimidine include a boiling point of 195.8±50.0 °C (Predicted), a density of 1.461±0.06 g/cm3 (Predicted), and a pKa of -4.04±0.20 (Predicted) .Safety and Hazards
The safety data sheet for a similar compound, 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine, indicates that it is considered hazardous. It is classified as a flammable liquid, skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to handle this compound with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-fluoro-4-(trifluoromethyl)pyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F4N2/c6-4-10-2-1-3(11-4)5(7,8)9/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNSLYVNEPJSIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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